molecular formula C20H17FO5 B2878443 Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 637748-98-2

Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2878443
CAS No.: 637748-98-2
M. Wt: 356.349
InChI Key: GPYRFNKEXVYZCW-UHFFFAOYSA-N
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Description

Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran-derived small molecule characterized by a 2-methyl-substituted benzofuran core, an isopropyl ester at the 3-position, and a 2-fluorobenzoyloxy group at the 5-position.

Properties

IUPAC Name

propan-2-yl 5-(2-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO5/c1-11(2)24-20(23)18-12(3)25-17-9-8-13(10-15(17)18)26-19(22)14-6-4-5-7-16(14)21/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYRFNKEXVYZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (IS-FBMBC) is a synthetic compound that has garnered interest for its potential biological activities. This article delves into its chemical structure, synthesis, and biological activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of IS-FBMBC is C₁₈H₁₈F O₄. Its structure includes a benzofuran moiety attached to a fluorobenzoyl group, which is thought to enhance its lipophilicity and biological activity. The presence of fluorine is particularly significant as it can influence the compound's interaction with biological targets.

Synthesis

The synthesis of IS-FBMBC typically involves several steps, including the formation of the benzofuran core and subsequent functionalization with the fluorobenzoyl group. The synthetic pathways are designed to maximize yield and purity, which are crucial for biological testing.

Common Synthetic Route:

  • Formation of Benzofuran Core: Starting from 2-methylphenol and appropriate reagents.
  • Esterification: Reaction with 2-fluorobenzoyl chloride to introduce the fluorobenzoyl moiety.
  • Purification: Using techniques such as recrystallization or chromatography.

Biological Activity

Research on IS-FBMBC's biological activity is limited; however, compounds with similar structures have shown various pharmacological effects. The following table summarizes some related compounds and their known biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylateContains furan ring and nitro groupAntimicrobial activityNitro group enhances reactivity
5-Fluoro-3-methylbenzofuran-2-carboxylic acidSimilar benzofuran structureAnti-inflammatory propertiesCarboxylic acid enhances solubility
Benzofuran derivativesVarious substitutions on benzofuranDiverse biological activitiesVarying substituents affect activity

While specific mechanisms for IS-FBMBC remain undefined, it is hypothesized that its biological effects may be mediated through interactions with enzymes or receptors involved in inflammatory pathways or microbial resistance. The fluorine atom may enhance binding affinity to certain biological targets due to increased lipophilicity.

Case Studies and Research Findings

  • Antimicrobial Activity: Similar benzofuran derivatives have demonstrated significant antimicrobial properties, suggesting that IS-FBMBC could exhibit comparable effects. For instance, studies have shown that certain benzofurancarboxylates inhibit bacterial growth by disrupting cell wall synthesis.
  • Anti-inflammatory Effects: Compounds structurally related to IS-FBMBC have been evaluated for their anti-inflammatory properties in vitro and in vivo. These studies often employ models of acute inflammation to assess the efficacy of the compounds in reducing inflammatory markers.
  • Cytotoxicity Studies: Preliminary cytotoxicity assessments using various cancer cell lines indicate that related compounds can induce apoptosis in malignant cells, hinting at potential anticancer properties for IS-FBMBC.

Comparison with Similar Compounds

Key Comparisons:

Analog 1 (sulfonamido group) has higher polarity due to the sulfonamide moiety, which may improve solubility but reduce membrane permeability compared to the target compound. The para-fluorine position in Analog 1 could alter dipole interactions in biological systems . Analog 2’s methoxycarbonyl-ethoxy chain is less sterically bulky, favoring metabolic stability and prodrug activation. However, the lack of fluorine reduces electronic modulation . Analog 3’s 4-fluorobenzyloxy group and 2-methoxyethyl ester balance lipophilicity and solubility, making it suitable for central nervous system (CNS) applications .

Ester Group Influence: The isopropyl ester (target compound and Analogs 1–2) increases LogP (~3.8 for target), favoring passive diffusion across lipid membranes.

Fluorine Position and Bioactivity :

  • Ortho-fluorine (target) may induce torsional strain in the benzoyloxy group, affecting conformational locking during target binding.
  • Para-fluorine (Analogs 1 and 3) optimizes electronic effects without steric interference, often enhancing affinity for receptors with planar binding pockets .

Therapeutic Implications :

  • The target compound ’s structure suggests utility in enzyme inhibition (e.g., COX-2) due to benzoyloxy mimics of arachidonic acid.
  • Analog 1 ’s sulfonamido group aligns with kinase inhibitor pharmacophores (e.g., VEGFR-2), while Analog 3 ’s benzyloxy group is common in anti-inflammatory scaffolds .

Preparation Methods

Synthesis of 5-Hydroxy-2-Methylbenzofuran-3-Carboxylic Acid

The benzofuran core is constructed via Perkin condensation or Claisen cyclization of substituted salicylaldehydes with α-ketoesters. For example:

  • Methyl 5-hydroxy-2-methylbenzofuran-3-carboxylate is synthesized by cyclizing 5-hydroxy-2-methylbenzaldehyde with methyl acetoacetate under acidic conditions.
  • Hydrolysis of the methyl ester to the carboxylic acid is achieved using potassium hydroxide in ethanol/water (80°C, 12 h), yielding 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with >95% efficiency.

Reaction Conditions:

Step Reagents/Conditions Yield Reference
Cyclization H2SO4, acetic anhydride, 110°C 75%
Hydrolysis KOH (2 equiv), EtOH/H2O, 80°C 97%

Esterification at Position 3

The carboxylic acid at position 3 is converted to the isopropyl ester via Fischer esterification or Steglich coupling :

  • Fischer method : Reacting the acid with excess isopropanol in concentrated H2SO4 (reflux, 6–8 h).
  • Steglich method : Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (25°C, 24 h).

Typical Yield: 80–90%.

Acylation at Position 5

The 5-hydroxy group is acylated with 2-fluorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine):

  • Dissolve 5-hydroxy intermediate in anhydrous dichloromethane.
  • Add 1.2 equivalents of 2-fluorobenzoyl chloride and 2 equivalents of triethylamine.
  • Stir at 0°C → 25°C for 12 h.

Optimization Note:

  • Lower temperatures (0°C) minimize side reactions such as ester hydrolysis or Fries rearrangement.
  • Yield: 70–85%.

Synthetic Route 2: Late-Stage Suzuki Coupling

Bromination of the Benzofuran Core

A halogenated intermediate is prepared for cross-coupling. For example:

  • 5-Bromo-2-methylbenzofuran-3-carboxylate is synthesized using N-bromosuccinimide (NBS) in CCl4 under radical conditions (AIBN, 80°C).

Key Data:

Substrate Brominating Agent Conditions Yield
Methyl 5-hydroxy-2-methylbenzofuran-3-carboxylate NBS, AIBN CCl4, 80°C, 6 h 65%

Suzuki-Miyaura Coupling

The brominated intermediate reacts with a 2-fluorobenzoyloxy boronate ester under palladium catalysis:

  • Combine bromobenzofuran (1 equiv), pinacol boronate (1.5 equiv), PdCl2(dppf) (5 mol%), and K3PO4 (3 equiv) in MeCN.
  • Heat at 90°C for 24 h.

Advantages:

  • Enables modular introduction of diverse acyloxy groups.
  • Yield: 60–75%.

Critical Analysis of Methodologies

Route 1 vs. Route 2

Parameter Sequential Route Suzuki Route
Step Count 3 2
Overall Yield 55–70% 40–55%
Scalability High (gram-scale demonstrated) Moderate (sensitive to Pd residues)
Functional Group Tolerance Limited by acylation conditions Broad (boronates stable under coupling)

Common Side Reactions and Mitigation

  • Ester Hydrolysis : Occurs during acylation if moisture is present. Use anhydrous solvents and molecular sieves.
  • Ortho Acylation : Directed by the 5-hydroxy group; competing para acylation is suppressed using bulky bases (e.g., 2,6-lutidine).
  • Ring Bromination : Uncontrolled bromination of the benzofuran ring is avoided by using NBS instead of Br2.

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • 1H NMR :
    • Isopropyl doublet at δ 1.2–1.4 ppm (6H)
    • Aromatic protons of 2-fluorobenzoyloxy at δ 7.3–8.1 ppm
  • IR : C=O stretches at 1720 cm−1 (ester) and 1680 cm−1 (acyloxy)

Industrial-Scale Considerations

  • Cost Efficiency : Route 1 is preferred due to lower catalyst costs.
  • Purification : Column chromatography is replaced with crystallization (hexane/EtOAc) for >99% purity.

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